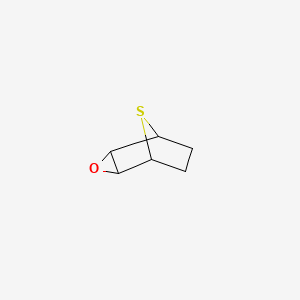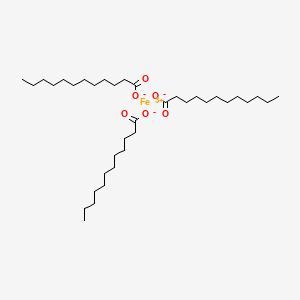
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- is an organic compound with the molecular formula C6H12N6O. It is a derivative of propanol and triazine, characterized by the presence of amino groups at specific positions on the triazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like chlorine or bromine in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted triazine derivatives.
Scientific Research Applications
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of high-energy density explosives and solid propellants.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets and pathways. The amino groups on the triazine ring can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol: Prepared by the addition of amines to propylene oxide.
Uniqueness
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- is unique due to its specific structure, which combines the properties of propanol and triazine. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
85136-77-2 |
|---|---|
Molecular Formula |
C6H12N6O |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C6H12N6O/c1-3(13)2-9-6-11-4(7)10-5(8)12-6/h3,13H,2H2,1H3,(H5,7,8,9,10,11,12) |
InChI Key |
QKKALAXLWWYCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC(=NC(=N1)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



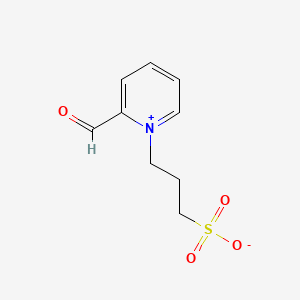
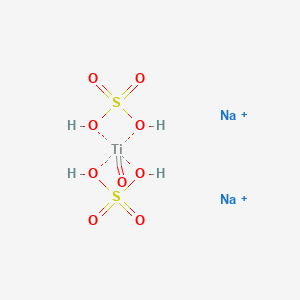
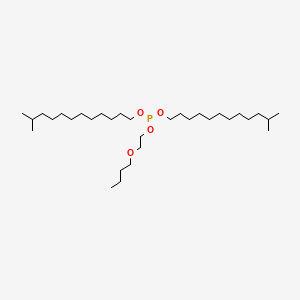
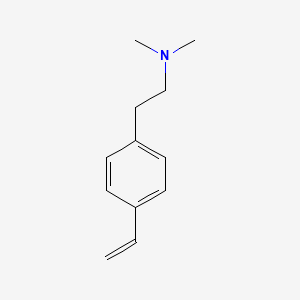


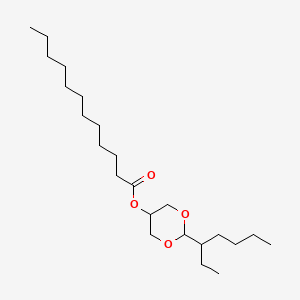

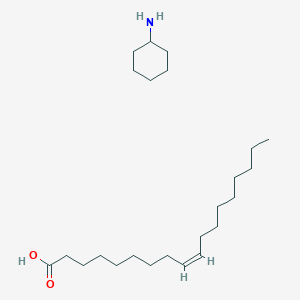
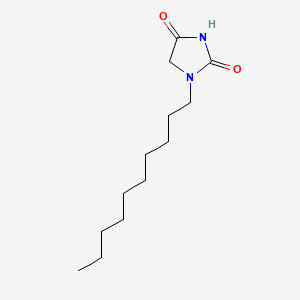
![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
